molecular formula C18H15ClN2O2 B3043035 2,4-bis(Benzyloxy)-6-chloropyrimidine CAS No. 71885-71-7

2,4-bis(Benzyloxy)-6-chloropyrimidine

Cat. No. B3043035
CAS RN: 71885-71-7
M. Wt: 326.8 g/mol
InChI Key: BHHDDCRCEQHMEA-UHFFFAOYSA-N
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Description

The compound “2,4-bis(Benzyloxy)-6-chloropyrimidine” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like this would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular formula, the positions of the atoms, the types of chemical bonds, and the overall shape of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “2,4-bis(Benzyloxy)-6-chloropyrimidine” would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and spectral properties . These properties can be predicted using computational methods or determined experimentally.

Scientific Research Applications

Antifungal Activity and Molecular Docking

Background:: Groundnut (Arachis hypogaea L.) is a crucial oilseed crop, but leaf spot disease significantly impacts its yield worldwide. Chemical fungicides have drawbacks, including harm to resident microbiota and health hazards. Biocontrol agents, such as bacteria and actinobacteria, offer an alternative.

Research Findings::

HSP90 N-Terminal Inhibition

Background:: Heat shock protein 90 (HSP90) plays a critical role in cancer and other diseases. Novel inhibitors are sought for therapeutic purposes.

Research Findings::

Structurally Novel Quinoline Derivatives

Background:: Quinoline derivatives have diverse applications, including medicinal chemistry.

Research Findings::

Safety and Hazards

The safety and hazards of a compound are typically assessed through toxicology studies. This includes determining the compound’s potential for causing irritation, toxicity, and environmental harm .

Future Directions

The future directions for research on a compound like “2,4-bis(Benzyloxy)-6-chloropyrimidine” could include further studies on its synthesis, properties, and potential applications. This could involve exploring its use in the development of new drugs, materials, or chemical processes .

properties

IUPAC Name

4-chloro-2,6-bis(phenylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHDDCRCEQHMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-bis(Benzyloxy)-6-chloropyrimidine

Synthesis routes and methods

Procedure details

The reaction is carried out under an argon protective-gas atmosphere. 24.8 ml (0.24 mol) of absolute benzyl alcohol in 100 ml of THF are added dropwise at 25° C. to 9.6 g of NaH (0.24 mol, 60% suspension in paraffin) in 120 ml of tetrahydrofuran (THF). The reaction mixture is warmed at 50° C. for 0.5 hour, cooled and then added dropwise to a solution, cooled to 0° C., of 13.8 ml of 2,4,6-trichloropyrimidine in 100 ml of THF. The mixture is allowed to warm to 25° C. overnight, and is then poured into 200 ml of water. After extraction with toluene three times, the combined organic phases are washed with 100 ml of water, dried using MgSO4, filtered and evaporated on a rotary evaporator. Filtration through silica gel (eluent ethyl acetate:hexane 1:1) gives 39.9 g (100% of theory) of the title product.
Quantity
24.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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